Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
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Description
Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. The presence of the chlorophenyl group suggests that this compound may have interesting chemical properties and potential applications in various fields, including medicinal chemistry and agriculture.
Synthesis Analysis
The synthesis of related thiazole compounds has been explored in various studies. For instance, a one-pot synthesis method for functionalized ethyl 1,3-thiazole-5-carboxylates has been described, which involves the reaction of 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in the presence of an ionic liquid . Although this method does not directly pertain to the synthesis of ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate, it provides insight into the general synthetic approaches that can be applied to thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using crystallographic data, as seen in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates . Similarly, the molecular structure, vibrational frequencies, and assignments of a related compound, ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, have been investigated using both experimental and theoretical methods, including Gaussian09 software . These studies provide a framework for understanding the molecular structure of ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate.
Chemical Reactions Analysis
The reactivity of thiazole derivatives can be quite diverse. For example, the synthesis of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives has been achieved through the interaction of different reactants in the presence of a base . This indicates that thiazole compounds can participate in a range of chemical reactions, forming a variety of products depending on the reaction conditions and the reactants involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be deduced from their molecular structure and the substituents present on the thiazole ring. For instance, the presence of electronegative atoms such as chlorine can influence the compound's electrostatic potential, as seen in the molecular electrostatic potential analysis of a related compound . Additionally, the HOMO-LUMO analysis can provide information on the charge transfer within the molecule, which is crucial for understanding its reactivity and potential applications in nonlinear optics or as a pharmaceutical agent .
Scientific Research Applications
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Ethyl 5-(3-((4-chlorophenyl)amino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate(11a)
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6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives
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- Application : Polysulfones are a family of high performance thermoplastics known for their toughness and stability at high temperatures. They are used in electrical equipment, vehicle construction, and medical technology .
- Methods of Application : Polysulfones are typically used in the form of molded parts or films. The specific method of application would depend on the specific use case .
- Results or Outcomes : Polysulfones have outstanding resistance to heat and oxidation, hydrolysis resistance to aqueous and alkaline media, and good electrical properties .
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- Application : This compound is used in the synthesis of various organic compounds .
- Methods of Application : The compound is typically used in chemical reactions as a reagent. The specific method of application would depend on the reaction being performed .
- Results or Outcomes : The outcomes would also depend on the specific reaction being performed. In general, this compound can be used to introduce a 4-Chlorophenylacetate group into a larger molecule .
properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSJMEGGOPRTDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503177 |
Source
|
Record name | Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |
CAS RN |
75680-91-0 |
Source
|
Record name | Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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